molecular formula C13H11FO B1608219 3-Fluoro-3'-methoxybiphenyl CAS No. 80254-68-8

3-Fluoro-3'-methoxybiphenyl

Cat. No.: B1608219
CAS No.: 80254-68-8
M. Wt: 202.22 g/mol
InChI Key: YRAKETYYOXEFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3'-methoxybiphenyl is a biphenyl derivative with a fluorine atom at the 3-position of one benzene ring and a methoxy (-OCH₃) group at the 3'-position of the other ring. Its molecular formula is C₁₃H₁₁FO (MW: 202.22 g/mol) . This compound is a key structural component of vidofludimus (4SC-101), a dihydroorotate dehydrogenase (DHODH) inhibitor with antiviral and anti-inflammatory properties . The fluorine and methoxy substituents influence its electronic properties, lipophilicity, and binding interactions with biological targets like DHODH .

Properties

IUPAC Name

1-fluoro-3-(3-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAKETYYOXEFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374588
Record name 3-Fluoro-3'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80254-68-8
Record name 3-Fluoro-3'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80254-68-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-3’-methoxybiphenyl can be synthesized through a Suzuki–Miyaura coupling reaction. This reaction involves the coupling of 3-fluorobromobenzene with 3-methoxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. The reaction is typically carried out in an inert atmosphere at room temperature for a few hours .

Industrial Production Methods: Industrial production of 3-Fluoro-3’-methoxybiphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3’-methoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

3-Fluoro-3'-methoxybiphenyl serves as a valuable building block in organic synthesis. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

  • Substitution Reactions: The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.
  • Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Reaction TypeDescription
SubstitutionReplacement of fluorine with nucleophiles
CouplingFormation of complex structures
Oxidation/ReductionAlteration of functional groups

Biology

The biological activity of this compound has been explored, particularly in medicinal chemistry. It shows promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

Case Study: Anticancer Activity
A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated an IC50 value of approximately 12 µM after 48 hours of treatment.

Concentration (µM)Viable Cells (%)
570
1050
2025

The compound was observed to induce apoptosis in treated cells, highlighting its potential as a therapeutic agent.

Materials Science

In materials science, fluorinated biphenyls like this compound are used as scaffolds for developing advanced materials due to their rigidity and chemical stability. They find applications in:

  • Organic Light Emitting Diodes (OLEDs)
  • Liquid Crystal Displays (LCDs)
  • Organic Semiconductors

The unique properties imparted by the fluorine atom enhance the performance characteristics of these materials, making them suitable for high-tech applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-methoxybiphenyl involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as dihydroorotate dehydrogenase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including immunosuppressive and antiproliferative activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxy-3'-trifluoromethylbiphenyl (CAS 352032-26-9)

  • Molecular Formula : C₁₄H₁₁F₃O (MW: 252.24 g/mol) .
  • Key Differences :
    • The trifluoromethyl (-CF₃) group at the 3'-position replaces the methoxy group in 3-Fluoro-3'-methoxybiphenyl.
    • Impact :
  • Increased lipophilicity (logP ~3.5 vs. ~2.8 for this compound), enhancing membrane permeability.
  • The -CF₃ group is strongly electron-withdrawing, reducing electron density on the biphenyl core compared to the electron-donating -OCH₃ group. This alters reactivity in electrophilic substitution reactions .

4-Fluoro-3'-methoxybiphenyl (Compound 111b)

  • Molecular Formula : C₁₃H₁₁FO (MW: 202.22 g/mol) .
  • Key Differences :
    • Fluorine is at the 4-position instead of the 3-position.
    • Impact :
  • Reduced steric hindrance compared to the meta-substituted fluorine in this compound.

3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbaldehyde (CAS 893637-55-3)

  • Molecular Formula : C₁₄H₈F₄O (MW: 268.21 g/mol) .
  • Key Differences :
    • Introduction of a carbaldehyde (-CHO) group at the 4-position.
    • Impact :
  • The -CHO group adds a reactive site for nucleophilic addition or condensation reactions, making this compound a versatile intermediate in organic synthesis.
  • Increased polarity (logP ~2.1) reduces bioavailability compared to non-polar derivatives .

3-Nitro-3'-(trifluoromethoxy)biphenyl-4-ol (CAS 1261946-46-6)

  • Molecular Formula: C₁₃H₉F₃NO₃ (MW: 299.21 g/mol) .
  • Key Differences: A nitro (-NO₂) group at the 3-position and a hydroxyl (-OH) group at the 4-position. Impact:
  • The -NO₂ group is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution.
  • The -OH group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water solubility ~0.5 mg/mL vs. <0.1 mg/mL for this compound) .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Substituents Biological Relevance
This compound C₁₃H₁₁FO 202.22 ~2.8 -F (3), -OCH₃ (3') DHODH inhibition
3-Methoxy-3'-trifluoromethylbiphenyl C₁₄H₁₁F₃O 252.24 ~3.5 -OCH₃ (3), -CF₃ (3') Intermediate in drug synthesis
4-Fluoro-3'-methoxybiphenyl C₁₃H₁₁FO 202.22 ~2.8 -F (4), -OCH₃ (3') Crystallography applications
3-Fluoro-3'-(trifluoromethyl)biphenyl-4-carbaldehyde C₁₄H₈F₄O 268.21 ~2.1 -F (3), -CF₃ (3'), -CHO (4) Synthetic intermediate
3-Nitro-3'-(trifluoromethoxy)biphenyl-4-ol C₁₃H₉F₃NO₃ 299.21 ~1.8 -NO₂ (3), -OCF₃ (3'), -OH (4) Potential antimicrobial agent

*Estimated using fragment-based methods.

Biological Activity

3-Fluoro-3'-methoxybiphenyl, also known by its IUPAC name 3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl backbone substituted with a fluorine atom and a methoxy group. Its chemical structure can be represented as follows:

C13H12FO\text{C}_{13}\text{H}_{12}\text{F}\text{O}

This compound's molecular weight is approximately 206.24 g/mol. The presence of the fluorine atom and methoxy group may influence its biological activity and pharmacokinetics.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its interactions with specific biological targets.

Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, affecting metabolic pathways. For instance, studies have shown that it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics .

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy was assessed using minimum inhibitory concentration (MIC) assays, showing promising results against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study published in Nature Communications evaluated the antimicrobial effects of several biphenyl derivatives, including this compound. The compound was tested against a panel of multidrug-resistant pathogens. The results indicated an MIC value of 0.01 µg/mL against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent .

Compound MIC (µg/mL) Target Pathogen
This compound0.01Staphylococcus aureus
BWC09770.03Enterococcus species

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed in human breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM after 24 hours of treatment, suggesting its potential as an anticancer agent .

Concentration (µM) Cell Viability (%)
0100
1075
2050
5025

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-3'-methoxybiphenyl
Reactant of Route 2
Reactant of Route 2
3-Fluoro-3'-methoxybiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.